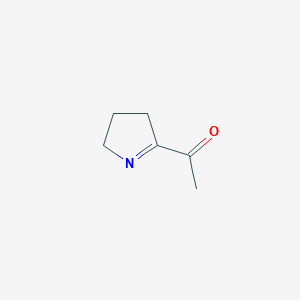

2-Acetyl-1-pyrroline

説明

特性

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBQWWSFRPLIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335080 | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow solid; Fishy aroma | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

182.00 to 183.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

85213-22-5 | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85213-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetyl-1-pyrroline can be synthesized through various methods. One common approach involves the hydrolysis of a 2-(1-alkoxyethenyl)-1-pyrroline compound with an acid to obtain a reaction medium, followed by the addition of an equimolar amount of a base to neutralize the reaction medium . Another method includes the use of ultrasound-assisted solvent extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry for direct detection in rice .

Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, where amino acids and reducing sugars react under heat. This method is commonly used in the food industry to produce the compound during the baking of bread .

化学反応の分析

Types of Reactions: 2-Acetyl-1-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Flavoring Agent in Food

Overview

2-Acetyl-1-pyrroline is primarily known for its use as a flavoring agent, particularly in rice products. It imparts a unique aroma reminiscent of high-quality aromatic rice varieties such as Basmati and Jasmine.

Key Findings

- Flavor Enhancement : The compound is utilized to enhance the flavor profile of less aromatic rice varieties, making them more appealing to consumers. It is particularly effective in imparting a "scented" rice flavor to bland varieties like Texas Long Grain .

- Food Composition : 2-AP can be incorporated into various food products, either directly or as part of seasoning compositions. Its salts can also serve as flavoring agents, broadening its application in the food industry .

| Application Area | Specific Use | Impact |

|---|---|---|

| Food Industry | Flavoring agent for rice | Enhances aroma and consumer appeal |

| Food Products | Ingredient in seasoning compositions | Improves overall flavor profile |

| Research | Aroma component identification | Aids in controlling insect infestation |

Agricultural Applications

Overview

In agriculture, 2-AP plays a crucial role in the cultivation of fragrant rice varieties. Research indicates that specific agricultural practices can enhance the biosynthesis of 2-AP, leading to improved grain quality.

Key Findings

- Nutrient Management : Studies show that nitrogen application at critical growth stages significantly increases the concentration of 2-AP in rice grains. Enhanced nitrogen levels during the booting stage lead to higher aroma compounds, improving overall rice quality .

- Proline Treatment : Exogenous application of proline has been shown to enhance the biosynthesis of 2-AP in fragrant rice cultivars. This treatment not only increases 2-AP content but also improves other grain quality parameters .

| Agricultural Practice | Effect on 2-AP Concentration | Outcome |

|---|---|---|

| Nitrogen Application | Increases 2-AP levels | Improved aroma and flavor |

| Proline Application | Enhances biosynthesis | Better grain quality and stress resistance |

Biochemical Research

Overview

Beyond its culinary uses, 2-AP is a subject of interest in biochemical research due to its role as a bioactive compound.

Key Findings

- Antioxidant Properties : Research indicates that compounds like 2-AP may possess antioxidant properties, contributing to their potential health benefits .

- Metabolic Pathways : Studies have explored the metabolic pathways involved in the synthesis of 2-AP, particularly focusing on its precursors such as proline and their regulation under various environmental conditions .

| Research Focus | Aspect Studied | Implications |

|---|---|---|

| Antioxidant Activity | Potential health benefits | Could be used in functional foods |

| Metabolic Pathways | Synthesis regulation | Insights into plant stress responses |

Case Studies

- Flavor Enhancement in Rice Products

- Impact of Nitrogen on Fragrant Rice

- Proline's Role in Biosynthesis

作用機序

The mechanism by which 2-Acetyl-1-pyrroline exerts its effects involves its interaction with specific molecular targets and pathways. In plants, its biosynthesis is regulated by enzymes such as proline dehydrogenase and ornithine transaminase. These enzymes facilitate the conversion of precursors like putrescine to this compound . In the context of aroma, the compound interacts with olfactory receptors, triggering the perception of its characteristic scent .

類似化合物との比較

Comparison with Similar Compounds

2-AP belongs to a class of Maillard reaction-derived flavor compounds. Below is a detailed comparison with structurally or functionally related volatiles:

Table 1: Comparative Analysis of 2-AP and Similar Aroma Compounds

Key Findings:

Structural and Functional Uniqueness of 2-AP: Unlike 6-ATHP, 2-AT, and 5-ADHT, which are Maillard reaction products, 2-AP is synthesized via proline metabolism in plants, with its formation suppressed by the functional BADH2 gene .

Odor Potency :

- 2-AP’s odor threshold is 10–25 times lower than 6-ATHP and 5-ADHT, explaining its dominance in rice aroma despite lower absolute concentrations .

Thermal and Environmental Sensitivity :

- 2-AP is highly sensitive to milling and storage; lower milling degrees increase its content, while high temperatures (>30°C) reduce it by ~50% . Similar compounds like 2-AT are more stable under heat .

Ecological and Industrial Relevance :

- 2-AP is naturally abundant in fragrant rice and pandan leaves, whereas 6-ATHP and 5-ADHT are primarily industrial flavor additives .

生物活性

2-Acetyl-1-pyrroline (2-AP) is a volatile compound primarily recognized for its role in the aroma of fragrant rice varieties. This compound has garnered significant attention due to its biological activities, particularly in plant physiology, stress responses, and potential health benefits. This article explores the biological activity of 2-AP, supported by recent research findings, case studies, and data tables.

1. Overview of this compound

2-AP is synthesized from precursor amino acids such as proline and ornithine through enzymatic pathways involving several key enzymes, including proline dehydrogenase (ProDH) and ornithine decarboxylase (ODC). Its production is notably influenced by environmental stressors, which can enhance its biosynthesis.

2. Biosynthesis and Regulation

Recent studies have elucidated the regulatory mechanisms underlying 2-AP biosynthesis. For instance, a study demonstrated that exposure to salt stress significantly increased 2-AP levels in aromatic rice cultivars by enhancing the expression of genes related to its biosynthetic pathway. The results showed that salt treatment led to a 2.2-fold increase in 2-AP content in one cultivar and a 1.8-fold increase in another .

Table 1: Effects of Salt Stress on 2-AP Biosynthesis

| Treatment | Cultivar | Increase in 2-AP Content | Proline Content Increase | ODC Activity Increase |

|---|---|---|---|---|

| Control | A-157 | Baseline | Baseline | Baseline |

| Salt Treatment | A-157 | 2.2-fold | 29% | 12% |

| Salt Treatment | B-370 | 1.8-fold | 40% | 35% |

3.1 Plant Stress Responses

The role of 2-AP in plant stress responses has been extensively studied. It is suggested that increased levels of 2-AP may enhance stress tolerance in plants by modulating metabolic pathways associated with stress resistance. The application of exogenous proline has been shown to elevate both the activity of ProDH and the transcript levels of related genes, leading to increased biosynthesis of 2-AP under stress conditions .

3.2 Health Benefits and Antioxidant Properties

Emerging research indicates that 2-AP may possess antioxidant properties that contribute to its biological activity. In vitro studies have suggested that compounds like 2-AP can scavenge free radicals, potentially offering protective effects against oxidative stress . However, further research is necessary to fully elucidate these health benefits.

4. Case Studies

Several case studies have highlighted the significance of 2-AP in agricultural practices and food science:

Case Study: Aroma Quality in Fragrant Rice

A study conducted on different rice cultivars demonstrated that environmental factors such as soil moisture significantly affect the aroma quality attributed to 2-AP levels. The findings indicated a direct correlation between moisture levels and the biosynthesis of aroma compounds, suggesting strategies for enhancing rice quality through controlled irrigation practices .

Case Study: Impact on Flavor Profile

In culinary applications, the presence of 2-AP has been linked to the characteristic flavor profiles of various dishes, particularly those utilizing aromatic rice varieties. Understanding its biosynthesis can aid in developing methods to enhance flavor retention during cooking and processing .

5. Conclusion

The biological activity of this compound is multifaceted, influencing plant physiology, stress responses, and potentially offering health benefits through its antioxidant properties. Ongoing research continues to uncover the complexities of its biosynthetic pathways and regulatory mechanisms, paving the way for practical applications in agriculture and food science.

6. Future Directions

Future research should focus on:

- The detailed molecular mechanisms regulating 2-AP biosynthesis under various environmental conditions.

- The exploration of potential health benefits associated with dietary intake of foods high in 2-AP.

- Development of agricultural practices that optimize the production of aromatic compounds in crops.

Q & A

Q. Why do contradictory results arise in 2AP quantification across studies?

- Methodological Answer : Variability stems from:

- Sampling protocols : 2AP levels in leaves peak at the booting stage but decline post-anthesis .

- Extraction artifacts : Thermal degradation during GC analysis can produce false positives; derivatization or low-temperature desorption (e.g., HSSE) mitigates this .

- Genotype-environment interactions : Supa 5 rice shows 2AP plasticity under nitrogen, while Khao Dawk Mali 105 is less responsive .

Q. How can researchers validate 2AP’s role in aroma without sensory panels?

- Methodological Answer : Electronic nose (e-nose) systems calibrated with 2AP standards (0.1–1.0 ppm) provide rapid, objective aroma profiling . Cross-validation with GC-MS ensures specificity .

Emerging Research Directions

Q. What novel stabilization strategies improve 2AP retention during food processing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。